molecular formula C10H14ClNO2 B13618791 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride

Cat. No.: B13618791
M. Wt: 215.67 g/mol
InChI Key: VIMYYMJJJPBUPB-UHFFFAOYSA-N
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Description

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride is a chemical compound belonging to the benzoxazepine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring system, which is a seven-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of substituted isoindole derivatives. This process typically requires specific reaction conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve the use of microwave heating to facilitate the cyclization process, which can enhance the yield and reduce reaction times .

Chemical Reactions Analysis

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7-9(12)3-2-8-6-11-4-5-13-10(7)8;/h2-3,11-12H,4-6H2,1H3;1H

InChI Key

VIMYYMJJJPBUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCNC2)O.Cl

Origin of Product

United States

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